molecular formula C20H18ClFN4OS B2370547 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((3-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine CAS No. 338775-71-6

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((3-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Cat. No.: B2370547
CAS No.: 338775-71-6
M. Wt: 416.9
InChI Key: KQLXSARFMKMBPS-MDZDMXLPSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfanyl group, an amino group, a vinyl group, and a triazine ring. It also contains 4-chlorobenzyl and 3-fluorobenzyl moieties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The triazine ring, in particular, would likely contribute to the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazine ring, the sulfanyl group, and the aromatic rings would likely contribute to its stability, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Properties

The compound 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((3-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine and its derivatives, especially those from the 1,2,4-triazine class, have been a subject of extensive research due to their potential applications in various fields, including medicinal chemistry and material science. For instance, the structural analysis of a related compound, 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, revealed that the triazine ring is essentially planar, showcasing the molecule's geometric stability and potential for further functionalization (Fun et al., 2011).

Anticancer Activity

The compound's derivatives have been explored for their anticancer properties. A study synthesized S-glycosyl and S-alkyl derivatives of a similar compound, 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, and evaluated them for in vitro anticancer activity. Notably, some members of the series, including derivatives like 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, demonstrated significant cytotoxic effects against different cancer cell lines (Saad & Moustafa, 2011).

Antibacterial and Antifungal Properties

Another study synthesized thienyl-triazine-sulphonamide conjugates and screened them for antibacterial, antifungal, antioxidant, and anticancer activities. The compound 4-[({[3-Mercapto-5-oxo-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-4(5H)-yl]imino}methyl)amino]-benzenesulfonamide was found to be a potent antibacterial agent. Another derivative displayed promising in vitro cytotoxicity against the Ehrlich ascites carcinoma cell line and showcased antioxidant properties, highlighting the compound's multifunctional potential (Aly et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It would likely depend on the specific application of the compound .

Properties

IUPAC Name

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(3-fluorophenyl)methoxy]ethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS/c1-14-19(9-10-23-27-12-16-3-2-4-18(22)11-16)24-20(26-25-14)28-13-15-5-7-17(21)8-6-15/h2-11,23H,12-13H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLXSARFMKMBPS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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